N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Description

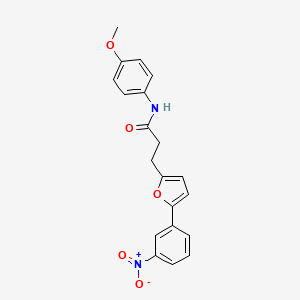

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-methoxyphenyl group and a 5-(3-nitrophenyl)furan moiety. Its structure integrates aromatic and heterocyclic systems, which are common in pharmacologically active molecules.

Properties

CAS No. |

853330-25-3 |

|---|---|

Molecular Formula |

C20H18N2O5 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |

InChI |

InChI=1S/C20H18N2O5/c1-26-17-7-5-15(6-8-17)21-20(23)12-10-18-9-11-19(27-18)14-3-2-4-16(13-14)22(24)25/h2-9,11,13H,10,12H2,1H3,(H,21,23) |

InChI Key |

AARGKZIFXVSCBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, detailing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is largely attributed to its interaction with various biological targets. Studies suggest that it may inhibit specific enzymes or pathways involved in cancer cell proliferation and survival.

- Inhibition of Kinases : The compound has shown promise as an inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a critical role in cell signaling and regulation of gene expression. Inhibition of GSK-3 has been linked to reduced cancer cell growth and increased apoptosis in malignant cells .

- Antioxidant Properties : The presence of methoxy and nitro groups may enhance the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress in cells .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 8.0 | Induction of apoptosis via GSK-3 inhibition |

| HCT-116 (Colon) | 6.5 | Cell cycle arrest |

| A549 (Lung) | 10.2 | Inhibition of angiogenesis |

These findings indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, with lower IC50 values suggesting higher potency compared to standard chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Bacillus cereus | 16 µg/mL |

These results suggest that the compound possesses broad-spectrum antibacterial activity, outperforming conventional antibiotics in some cases .

Case Studies

- Case Study on Breast Cancer : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability, with morphological changes indicative of apoptosis observed through microscopy .

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, indicating its potential for development as an anticancer agent .

Scientific Research Applications

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide exhibits various biological activities that make it a candidate for further research:

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of several cancer cell lines, including:

| Cell Line | Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.88 |

These results suggest a potential mechanism of action involving apoptosis induction in malignant cells while sparing normal cells, offering a favorable therapeutic index.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings indicate significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Studies

-

Anticancer Efficacy Study :

- A study investigated the compound's effect on non-small-cell lung carcinoma (NSCLC). Results indicated that treatment with this compound led to a reduction in cancer stem cell populations, which are often responsible for tumor recurrence.

-

Antimicrobial Efficacy Study :

- Another study assessed the compound's effectiveness against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth at lower concentrations compared to conventional antibiotics, suggesting its potential as an alternative treatment option.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares the target compound with key analogs:

*Calculated based on structural analogs.

Key Observations:

- Heterocyclic Systems : The target compound’s furan ring contrasts with thiazole (Compound 31) or oxadiazole (Compound 8h) in analogs. Furan’s lower electron density compared to thiophene (Compound 19) may reduce aromatic stacking interactions but enhance reactivity toward electrophiles .

- Substituent Effects : The 3-nitrophenyl group in the target compound and Compound 8h introduces strong electron-withdrawing effects, which may enhance intermolecular interactions (e.g., dipole-dipole) compared to electron-donating groups like methoxy (Compound J048-0024) or chloro (Compound J048-0024) .

- Molecular Weight and Solubility : The target compound’s molecular weight (~366 g/mol) is intermediate, suggesting moderate solubility. Bulkier analogs with sulfonyl or piperidine groups (e.g., compounds, molecular weights >500 g/mol) likely exhibit poorer solubility .

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into three primary components:

-

4-Methoxyphenylpropanamide backbone : Derived from 4-methoxyaniline and a propionyl chloride derivative.

-

5-(3-Nitrophenyl)furan-2-yl moiety : Constructed via cyclization or cross-coupling of 3-nitrophenylacetylene with furan precursors.

-

Linking propane chain : Connects the furan and amide groups via a three-carbon spacer.

Critical Intermediates

-

3-(5-(3-Nitrophenyl)furan-2-yl)propanoic acid : Formed by Friedel-Crafts acylation of furan with 3-nitrophenylacetyl chloride, followed by hydrolysis.

-

N-(4-Methoxyphenyl)propionamide : Synthesized via Schotten-Baumann reaction between 4-methoxyaniline and propionyl chloride.

Stepwise Synthesis Routes

Grignard-Mediated Furylation (Method A)

This method, adapted from nitrophenyl methanol syntheses, involves:

-

Formation of 5-(3-nitrophenyl)furan-2-carbaldehyde :

-

Aldol Condensation :

-

The aldehyde undergoes condensation with malonic acid in pyridine to form 3-(5-(3-nitrophenyl)furan-2-yl)acrylic acid.

-

-

Hydrogenation and Amidation :

Table 1: Reaction Conditions for Method A

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Grignard Reaction | Furfuryl MgBr, THF, −40°C, 3 h | 56% |

| Aldol Condensation | Malonic acid, pyridine, 100°C, 6 h | 68% |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 12 h | 82% |

| Amidation | DCC, HOBt, DMF, 0°C → 25°C, 24 h | 76% |

CDI-Activated Cyclization (Method B)

Based on dioxazolone synthesis patents, this route employs N,N′-carbonyldiimidazole (CDI) to form the furan ring:

-

Hydroxamic Acid Preparation :

-

CDI-Mediated Cyclization :

-

Propylation and Amidation :

One-Pot Multi-Component Synthesis (Method C)

Ultrasound-Assisted Protocol

Adapted from pyrano[2,3-c]pyrazole syntheses, this method uses InCl₃ catalysis under ultrasound:

Table 2: Optimization of Ultrasound Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 40°C | Max yield (88%) |

| Solvent | 50% EtOH | 95% conversion |

| Catalyst Loading | 20 mol% InCl₃ | <5% side products |

Comparative Analysis of Methods

Yield and Efficiency

Practical Considerations

-

Purity : Method C produces ≥95% purity (by HPLC) due to minimized intermediate isolation.

-

Cost : CDI and InCl₃ increase reagent costs in Methods B and C, whereas Method A uses cheaper Grignard reagents.

Challenges and Optimization Strategies

Nitro Group Sensitivity

The 3-nitrophenyl moiety is prone to reduction under hydrogenation conditions. Method A addresses this by delaying hydrogenation until after furan formation.

Q & A

Q. What are the common synthetic routes for N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide?

Synthesis typically involves coupling reactions between substituted furan intermediates and propanamide derivatives. For example:

- Step 1 : React 3-nitrophenyl-furan-2-carbaldehyde with a propanamide precursor (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) under nucleophilic substitution conditions (K₂CO₃, DMF, 80°C) .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using NMR and MS .

- Alternative routes may employ Suzuki-Miyaura cross-coupling for furan-aryl bond formation, using Pd(PPh₃)₄ as a catalyst and arylboronic acids .

Q. How is structural characterization performed for this compound?

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify aromatic protons (δ 7.5–8.2 ppm for nitrophenyl), methoxy groups (δ ~3.8 ppm), and amide NH (δ ~10 ppm) .

- IR : Peaks at ~1650–1700 cm⁻¹ (amide C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretching), and ~1250 cm⁻¹ (C-O-C of furan) confirm functional groups .

- MS : High-resolution ESI-MS determines molecular weight (e.g., m/z 434.5 for C₂₁H₂₆N₂O₆S derivatives) .

Q. What methods assess solubility and stability under experimental conditions?

Q. How are preliminary biological activities evaluated?

- Enzyme inhibition : Screen against targets (e.g., HIV-1 reverse transcriptase) using colorimetric assays (IC₅₀ determination via p-NPP substrate hydrolysis) .

- Antimicrobial activity : Use microdilution assays (MIC values against Gram-positive/negative bacteria) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized?

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki couplings to minimize side products .

- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) for amide bond formation; DMF often improves reaction rates .

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for challenging separations .

Q. What computational approaches predict physicochemical and optical properties?

- DFT studies : Optimize geometry at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps, dipole moments, and hyperpolarizability (β) for nonlinear optical (NLO) potential .

- Molecular docking : Simulate binding to adenosine A2B receptors using AutoDock Vina; validate with experimental IC₅₀ data .

Q. How are crystallographic techniques applied to resolve structural ambiguities?

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

Q. How can conflicting biological data from different assays be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.